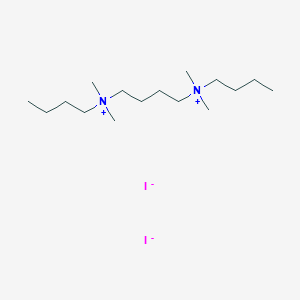
2,2'-Bis(1,2,4-triazin-3-yl)-4,4'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine is a heterocyclic compound that features two triazine rings attached to a bipyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine typically involves the reaction of 2,2’-bipyridine with triazine derivatives under controlled conditions. One common method involves the use of 1,2,4-triazine bisulfides tethered to poly(ethylene glycol) chains, which are then coupled with potassium cyanide. The reaction is carried out under high-dilution conditions to avoid unwanted intermolecular side products. After stirring the reaction mixture for 24 hours at room temperature, the desired product is obtained in good yield .
Industrial Production Methods
Industrial production methods for 2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The triazine rings can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the triazine rings.
Complexation Reactions: The bipyridine core can form coordination complexes with metal ions, which is a key feature in its applications in coordination chemistry.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Metal Ions: Metal ions such as copper, nickel, and palladium are commonly used in complexation reactions with the bipyridine core.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted triazine derivatives can be formed.
Coordination Complexes: The bipyridine core forms stable coordination complexes with metal ions, which can be used in catalysis and materials science.
Aplicaciones Científicas De Investigación
2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine has a wide range of scientific research applications:
Coordination Chemistry: It is used as a ligand to form coordination complexes with metal ions, which are studied for their catalytic properties.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Environmental Chemistry: Triazine-based materials, including 2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine, are used in adsorption-based extraction techniques for the detection and removal of pollutants.
Mecanismo De Acción
The mechanism of action of 2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine primarily involves its ability to form stable coordination complexes with metal ions. The bipyridine core acts as a bidentate ligand, coordinating to metal ions through its nitrogen atoms. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and materials science.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A simpler analogue that lacks the triazine rings but shares the bipyridine core.
1,2,4-Triazine Derivatives: Compounds that contain the triazine ring but lack the bipyridine core.
Uniqueness
2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine is unique due to the combination of the bipyridine core and triazine rings, which allows it to participate in both substitution and complexation reactions. This dual functionality makes it a versatile compound in various fields of research.
Propiedades
Número CAS |
798551-10-7 |
|---|---|
Fórmula molecular |
C16H10N8 |
Peso molecular |
314.30 g/mol |
Nombre IUPAC |
3-[4-[2-(1,2,4-triazin-3-yl)pyridin-4-yl]pyridin-2-yl]-1,2,4-triazine |
InChI |
InChI=1S/C16H10N8/c1-3-17-13(15-19-5-7-21-23-15)9-11(1)12-2-4-18-14(10-12)16-20-6-8-22-24-16/h1-10H |
Clave InChI |
DANNZCOMNVOTSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1C2=CC(=NC=C2)C3=NC=CN=N3)C4=NC=CN=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14220766.png)
![Acetic acid, [(R)-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester](/img/structure/B14220767.png)
![N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14220771.png)
![4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol](/img/structure/B14220778.png)

![2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine](/img/structure/B14220792.png)


![(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one](/img/structure/B14220813.png)
![Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-](/img/structure/B14220824.png)
![4H-Thieno[3,2-c][1]benzopyran-4-one, 2-methyl-3-phenyl-](/img/structure/B14220826.png)
![2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14220828.png)


